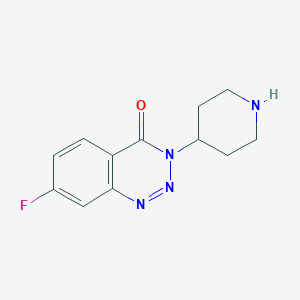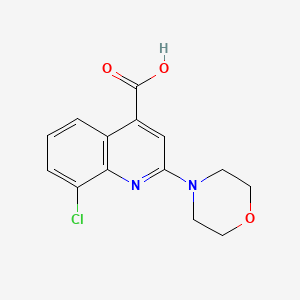![molecular formula C16H19FN2OS B7878763 N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine](/img/structure/B7878763.png)
N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a morpholinylmethyl group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine typically involves multiple steps, starting with the preparation of the fluorophenyl group. This is followed by the introduction of the morpholinylmethyl group and the thienylmethyl group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine is studied for its potential biological activity. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)benzamide
Cyclopentanecarboxamide, N-(4-fluorophenyl)-
Cyclohexanecarboxamide, N-(4-fluorophenyl)-
N-(4-fluorophenyl)acetamide
Uniqueness: N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its ability to interact with a wide range of molecular targets and its versatility in synthetic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-fluoro-N-[[4-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-1-3-15(4-2-14)18-10-16-9-13(12-21-16)11-19-5-7-20-8-6-19/h1-4,9,12,18H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROQOQPFLPULKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=C2)CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
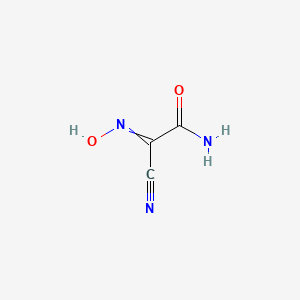
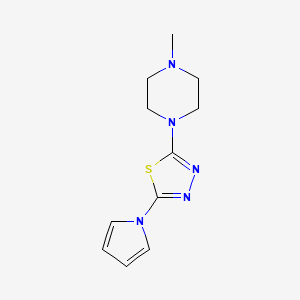
![2-ethoxy-4-(3-methoxybenzyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7878702.png)
![4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7878710.png)
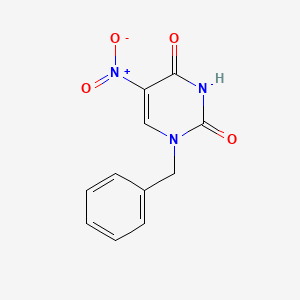
![Ethyl 1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylate](/img/structure/B7878721.png)
![4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7878735.png)
![4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B7878737.png)
![4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7878744.png)
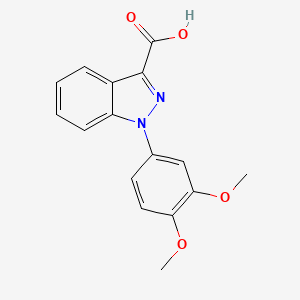
![4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B7878750.png)
![4-methyl-13-(4-methylpiperidin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7878771.png)
